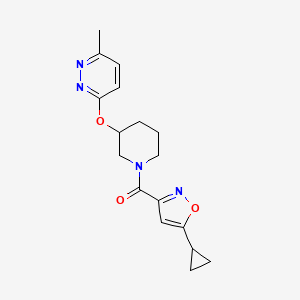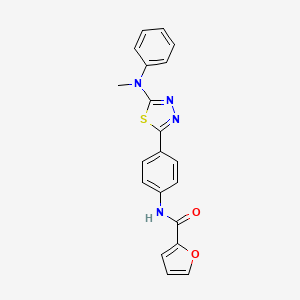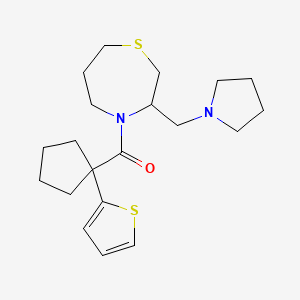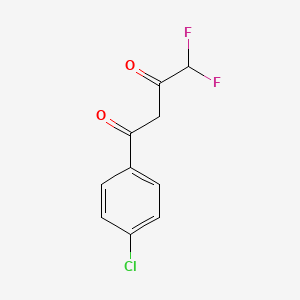![molecular formula C19H16N2O2 B2670040 2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1115279-92-9](/img/structure/B2670040.png)
2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one, also known as EMP, is a synthetic compound that belongs to the class of chromenopyrazoles. EMP has been a topic of interest in the field of medicinal chemistry due to its potential pharmacological properties.
Applications De Recherche Scientifique
Corrosion Inhibition : A study by Dohare et al. (2017) explored the use of pyranpyrazole derivatives, closely related to 2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one, as corrosion inhibitors for mild steel. These compounds showed significant inhibition properties and were analyzed using various methods including electrochemical techniques and theoretical studies (Dohare, Ansari, Quraishi, & Obot, 2017).
Material Synthesis and Characterization : Naveen et al. (2021) described the synthesis and characterization of a novel pyrazole derivative. This research involved detailed spectroscopic methods and crystal structure analysis, providing insights into the structural and electronic properties of such compounds (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Organic Light-Emitting Diodes (OLEDs) : Research by and et al. (2001) investigated the use of pyrazoloquinolines, compounds similar to this compound, as emitting materials in OLEDs. These studies are crucial for the development of advanced electronic and photonic devices (and, Balasubramaniam, Danel, and Jarosz, & Tomasik, 2001).
Antimicrobial Properties : Georgiadis, Couladouros, & Delitheos (1992) conducted research on derivatives of 2H-pyran-3(6H)-ones, which are structurally related to the compound of interest. They explored their antimicrobial properties, highlighting the potential of these compounds in medical applications (Georgiadis, Couladouros, & Delitheos, 1992).
Electrochemical and Theoretical Studies : El Hattak et al. (2021) investigated pyran-2-one derivatives for corrosion inhibition on mild steel in an acidic medium. This research, encompassing both experimental and computational approaches, is relevant to the understanding of the chemical behavior and applications of pyran derivatives in industrial settings (El Hattak, Izzaouihda, Rouifi, Benhiba, Tabti, Djedouani, Komiha, Abou El Makarim, Touzani, Oudda, Warad, & Zarrouk, 2021).
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-3-13-5-7-15(8-6-13)21-19(22)16-11-14-10-12(2)4-9-17(14)23-18(16)20-21/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWDEAWJLWTROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=CC(=C4)C)OC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(3-Carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid](/img/structure/B2669957.png)





![[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol](/img/structure/B2669966.png)



![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669971.png)


